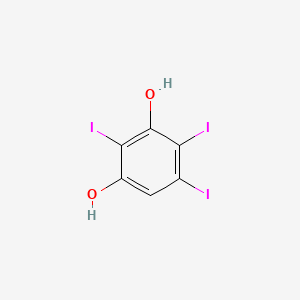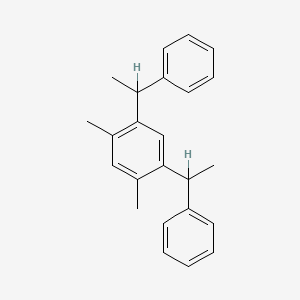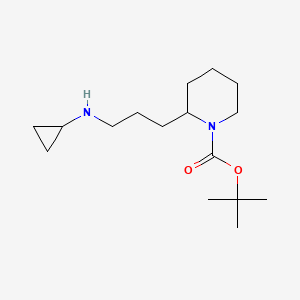
2-(Mercaptomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Mercaptomethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by the presence of a mercaptomethyl group (-CH2SH) attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mercaptomethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a thiol reagent under suitable conditions. For instance, the reaction of benzonitrile with thiourea in the presence of a base can yield this compound. Another method involves the use of a Grignard reagent, where benzonitrile is reacted with a mercaptomethyl magnesium halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Mercaptomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonyl or sulfinyl derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can react with the mercaptomethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl or sulfinyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-(Mercaptomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Mercaptomethyl)benzonitrile involves its interaction with various molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
4-(Mercaptomethyl)benzonitrile: Similar structure but with the mercaptomethyl group in a different position, leading to different reactivity and properties.
2-(Methylthio)benzonitrile: Contains a methylthio group instead of a mercaptomethyl group, affecting its chemical behavior.
Uniqueness
2-(Mercaptomethyl)benzonitrile is unique due to the presence of both a nitrile and a mercaptomethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7NS |
|---|---|
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
2-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 |
Clé InChI |
IRKPXPVHTHIURA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)








